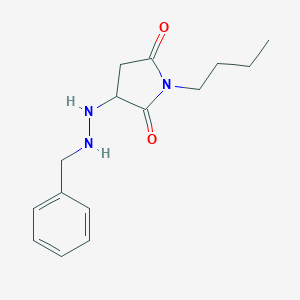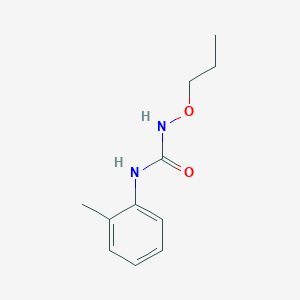
3-morpholinoisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-morpholinoisobenzofuran-1(3H)-one, also known as MIBO, is a synthetic compound that has been widely used in scientific research. MIBO is a potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. Due to its unique pharmacological properties, MIBO has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Wirkmechanismus
3-morpholinoisobenzofuran-1(3H)-one acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that modulates the activity of various neurotransmitter systems in the brain. Activation of the 5-HT1A receptor by 3-morpholinoisobenzofuran-1(3H)-one leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This results in the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
3-morpholinoisobenzofuran-1(3H)-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. 3-morpholinoisobenzofuran-1(3H)-one has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. 3-morpholinoisobenzofuran-1(3H)-one has also been shown to regulate the expression of various genes involved in neuroprotection, synaptic plasticity, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-morpholinoisobenzofuran-1(3H)-one in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. 3-morpholinoisobenzofuran-1(3H)-one is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation of using 3-morpholinoisobenzofuran-1(3H)-one is its potential off-target effects, which may interfere with the interpretation of the results. Additionally, the high potency of 3-morpholinoisobenzofuran-1(3H)-one may lead to receptor desensitization or downregulation, which may affect the long-term effects of the compound.
Zukünftige Richtungen
There are several future directions for the research on 3-morpholinoisobenzofuran-1(3H)-one and the 5-HT1A receptor. One area of interest is the development of novel 3-morpholinoisobenzofuran-1(3H)-one derivatives with improved pharmacological properties, such as increased selectivity or longer half-life. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neuropsychiatric disorders, including bipolar disorder, post-traumatic stress disorder, and autism spectrum disorder. Additionally, the use of 3-morpholinoisobenzofuran-1(3H)-one in combination with other pharmacological agents may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 3-morpholinoisobenzofuran-1(3H)-one involves several steps, including the reaction of 2-nitrobenzaldehyde with morpholine, reduction of the resulting nitro compound, and cyclization with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 233-235°C. The purity of 3-morpholinoisobenzofuran-1(3H)-one can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
3-morpholinoisobenzofuran-1(3H)-one has been widely used as a research tool to study the function and regulation of the serotonin 5-HT1A receptor. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects in animal models of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. 3-morpholinoisobenzofuran-1(3H)-one has also been used to investigate the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception.
Eigenschaften
Produktname |
3-morpholinoisobenzofuran-1(3H)-one |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-morpholin-4-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13NO3/c14-12-10-4-2-1-3-9(10)11(16-12)13-5-7-15-8-6-13/h1-4,11H,5-8H2 |
InChI-Schlüssel |
JYGXJJQPHGRKRZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1COCCN1C2C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)



![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)